molecular formula C8H6N2O B7820441 7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B7820441
M. Wt: 146.15 g/mol
InChI Key: KAIWRKYDYWYFIT-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic aromatic compound featuring a fused pyrrole-pyridine core with a formyl (-CHO) substituent at the 3-position. This scaffold has garnered significant interest in medicinal chemistry due to its structural similarity to bioactive pyrrolopyrimidine and pyrrolopyridine derivatives, such as baricitinib, a Janus kinase (JAK) inhibitor approved for rheumatoid arthritis . The carbaldehyde group at position 3 serves as a versatile synthetic handle for further derivatization, enabling the development of compounds with tailored pharmacological properties.

Properties

IUPAC Name

7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-4-10-8-7(6)2-1-3-9-8/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIWRKYDYWYFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC2=NC=C(C2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes are usually documented in scientific literature and patents.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This process often includes optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems and potential therapeutic uses.

    Medicine: Investigated for its pharmacological properties and potential as a drug candidate.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Key Observations :

  • Substituents at the 7-position (e.g., methoxy, methyl, chloro) enhance solubility and modulate electronic properties, influencing binding to biological targets .
  • Fusion with coumarin (e.g., compound 4a) expands π-conjugation, enabling applications in optical materials .

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